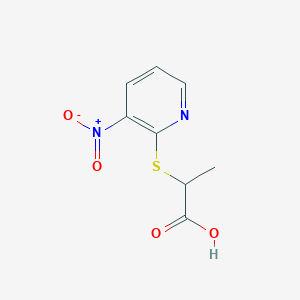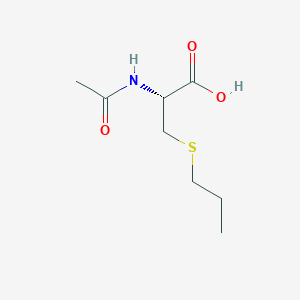
N-Acetyl-S-propyl-L-cysteine
説明
Synthesis Analysis
The synthesis of N-Acetyl-S-propyl-L-cysteine and its derivatives involves a series of chemical reactions. For example, the synthesis of N-Acetyl-S-(3-coumarinyl)-cysteine methyl ester, a related compound, comprises the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester (Eisenbrand, Otteneder, & Tang, 2003). These synthesis methods can provide insights into the synthesis of N-Acetyl-S-propyl-L-cysteine.
Molecular Structure Analysis
The molecular structure of N-Acetyl-L-cysteine, a related compound, has been determined using single crystal X-ray diffraction analysis, revealing its planar nature and hydrogen bonding potential (Lee & Suh, 1980). These structural characteristics may also be relevant to N-Acetyl-S-propyl-L-cysteine, highlighting the importance of its molecular conformation and interaction capabilities.
Chemical Reactions and Properties
N-Acetyl-S-propyl-L-cysteine may undergo various chemical reactions due to its functional groups. For instance, the acetyl group can be involved in acetylation reactions, and the propyl group may participate in hydrophobic interactions. Studies on related compounds, such as the enzymatic N-acetylation of cysteine analogs, can provide insights into the potential chemical reactions of N-Acetyl-S-propyl-L-cysteine (Tanaka & Soda, 1974).
科学的研究の応用
Occupational Safety and Health
- Summary of Application : N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys) is used as a biomarker to assess exposure to 1-Bromopropane (1-BP), a solvent used in aerosol products, adhesives, metal, precision, and electronics cleaning solvents .
- Methods of Application : Workers exposed to 1-BP provide urine samples, which are then analyzed for AcPrCys. The levels of AcPrCys in the urine are compared to the levels of 1-BP in the air to assess exposure .
- Results : The study found that urinary AcPrCys levels were highly correlated with 1-BP exposure, making it an effective biomarker for assessing exposure to 1-BP .
Pharmaceutical Research
- Summary of Application : N-acetylcysteine (NAC), a related compound, is used as a mucolytic medication, antioxidant supplement, antidote in paracetamol overdose, and a drug for the prevention of diabetic kidney disease .
- Methods of Application : An efficient method for the chemical synthesis of N-acetylcysteine was proposed, which can be synthesized in a single-batch step instead of using a multi-stage process .
- Results : The proposed method has shown the potential to be considered as an alternative method for producing NAC .
Cellular Redox Study
- Summary of Application : N-Acetyl-L-cysteine is useful for cellular redox study because of its anti-inflammatory properties .
- Methods of Application : It is suitable for in vivo and in vitro experiments .
- Results : Not specified .
Vapor Degreasing and Adhesive Manufacturing
- Summary of Application : N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys) is used as a biomarker to assess exposure to 1-Bromopropane (1-BP), a solvent used in vapor degreasing or adhesive manufacturing .
- Methods of Application : Workers exposed to 1-BP provide urine samples, which are then analyzed for AcPrCys. The levels of AcPrCys in the urine are compared to the levels of 1-BP in the air to assess exposure .
- Results : The study found that urinary AcPrCys levels were highly correlated with 1-BP exposure, making it an effective biomarker for assessing exposure to 1-BP .
Nanosilver Synthesis
- Summary of Application : N-acetyl-L-cysteine is used in the synthesis of nanosilver-based sols and hydrogels with antibacterial and antibiofilm properties .
- Methods of Application : The one-pot synthesis of sols and gels containing AgNPs and AgNCs using only L-cysteine (CYS) or N-acetyl-L-cysteine (NAC), as bioreducing/capping/gel-forming agents, and different silver salts – nitrate, nitrite and acetate .
- Results : The prepared materials demonstrated high antibacterial activity against the most common types of bacteria at the MIC range of 10–100 μM .
Antioxidant Support
- Summary of Application : N-acetylcysteine can support the body’s antioxidant level during infections, toxic assaults, inflammations, and stresses .
- Methods of Application : Not specified .
- Results : Not specified .
Paint and Printing Ink Manufacturing
- Summary of Application : N-acetyl-S-(n-propyl)-L-cysteine (AcPrCys) is used as a biomarker to assess exposure to 1-Bromopropane (1-BP), a solvent used in paint and printing ink manufacturing .
- Methods of Application : Workers exposed to 1-BP provide urine samples, which are then analyzed for AcPrCys. The levels of AcPrCys in the urine are compared to the levels of 1-BP in the air to assess exposure .
- Results : The study found that urinary AcPrCys levels were highly correlated with 1-BP exposure, making it an effective biomarker for assessing exposure to 1-BP .
Cancer Prevention
- Summary of Application : N-acetyl cysteine is an antioxidant that might play a role in preventing cancer .
- Methods of Application : Not specified .
- Results : Not specified .
Treatment of Acetaminophen Poisoning
Safety And Hazards
特性
IUPAC Name |
(2R)-2-acetamido-3-propylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-4-13-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOKBYBSKZWNMI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162602 | |
| Record name | N-Acetyl-S-propyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-propyl-L-cysteine | |
CAS RN |
14402-54-1 | |
| Record name | N-Acetyl-S-propyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014402541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-propyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50162602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-PROPYL-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0X44R47N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



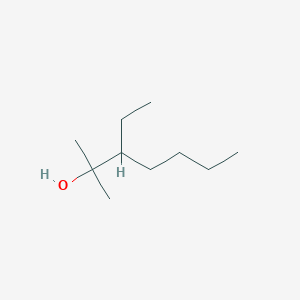
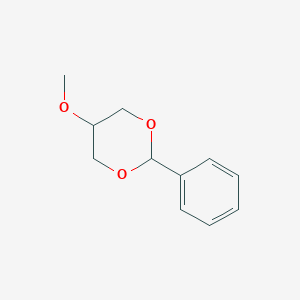
![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)
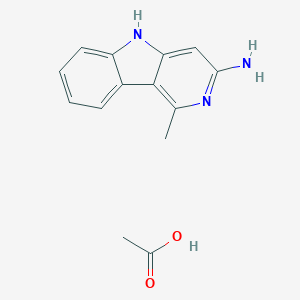
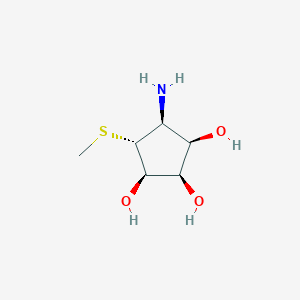
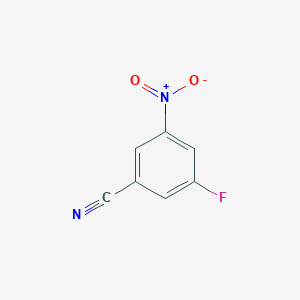

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)
![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)

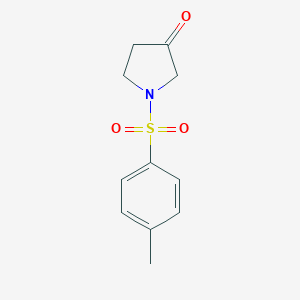

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
